2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide
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Overview
Description
2-(4-ACETAMIDO-1H-INDOL-1-YL)-N-{3-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole ring, an acetamido group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ACETAMIDO-1H-INDOL-1-YL)-N-{3-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced by acetylation of the indole nitrogen using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Morpholine Moiety: The morpholine group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the morpholine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-ACETAMIDO-1H-INDOL-1-YL)-N-{3-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The acetamido group can be reduced to an amine under hydrogenation conditions.
Substitution: The morpholine moiety can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the acetamido group can produce the corresponding amine.
Scientific Research Applications
2-(4-ACETAMIDO-1H-INDOL-1-YL)-N-{3-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-ACETAMIDO-1H-INDOL-1-YL)-N-{3-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The morpholine moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Acetamido-1H-indol-1-yl)acetic acid: This compound shares the indole and acetamido groups but lacks the morpholine moiety.
N-(3-(2-(Morpholin-4-yl)ethoxy)phenyl)acetamide: This compound contains the morpholine and acetamido groups but lacks the indole ring.
Uniqueness
2-(4-ACETAMIDO-1H-INDOL-1-YL)-N-{3-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL}ACETAMIDE is unique due to the combination of its functional groups, which contribute to its diverse chemical reactivity and potential applications. The presence of the indole ring, acetamido group, and morpholine moiety in a single molecule allows for a wide range of interactions with biological and chemical systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H28N4O4 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[3-(2-morpholin-4-ylethoxy)phenyl]acetamide |
InChI |
InChI=1S/C24H28N4O4/c1-18(29)25-22-6-3-7-23-21(22)8-9-28(23)17-24(30)26-19-4-2-5-20(16-19)32-15-12-27-10-13-31-14-11-27/h2-9,16H,10-15,17H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
RCGHKZWSUQDLLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC(=CC=C3)OCCN4CCOCC4 |
Origin of Product |
United States |
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